N-Chloro Ethyl ThioTEPA

Übersicht

Beschreibung

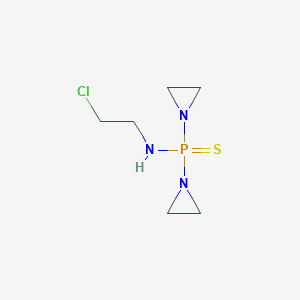

N-Chloro Ethyl ThioTEPA, also known as this compound, is a useful research compound. Its molecular formula is C6H13ClN3PS and its molecular weight is 225.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Thiotepa Impurity 1, also known as N-Chloro Ethyl ThioTEPA, primarily targets DNA . The compound interacts with the DNA molecule, specifically with the guanine nucleobases . This interaction plays a crucial role in the compound’s mechanism of action.

Mode of Action

This compound is an alkylating agent . It works by forming cross-links with DNA molecules . This cross-linking can occur through two different mechanisms . In the first mechanism, a ring-opening reaction is initiated by protonating the aziridine, which then becomes the primary target of nucleophilic attack by the N7-Guanine . The second mechanism involves a direct nucleophilic ring opening of the aziridyl group . These interactions result in changes to the DNA structure, preventing the DNA strands from uncoiling and separating, which is necessary for DNA replication .

Biochemical Pathways

The biochemical pathways affected by this compound involve the alkylation of DNA . This alkylation can follow two pathways . In the first pathway, the compound forms cross-links with DNA molecules . In the second pathway, Thiotepa and Tepa act as a cell-penetrating carrier for aziridine, which is released via hydrolysis . The released aziridine can form a cross-link with N7-Guanine . These interactions disrupt the normal functioning of the DNA molecule, affecting its replication and transcription processes .

Pharmacokinetics

The pharmacokinetics of Thiotepa, the parent compound of this compound, have been studied . Thiotepa is rapidly metabolized by cytochrome P450 to its major metabolite, Tepa . The clearance and biological half-life of Thiotepa were found to be similar between pediatric and adult patients . The volume of distribution of Thiotepa was lower for pediatric patients compared with adult patients due to the higher specific surface area of children . These properties impact the bioavailability of the compound and its subsequent therapeutic effects.

Result of Action

The primary result of this compound’s action is the prevention of DNA replication . By cross-linking guanine nucleobases in DNA double-helix strands, the compound directly attacks DNA, making the strands unable to uncoil and separate . This inhibits DNA replication, leading to cell death . This mechanism of action is the basis for the compound’s use in cancer therapy.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the physicochemical stability of Thiotepa, the parent compound, is temperature-dependent . Thiotepa concentrates and infusion solutions should be stored at 2–8 °C due to temperature-dependent physicochemical stability, and for microbiological reasons . Furthermore, the compound’s action can be affected by the physiological environment, such as the presence of enzymes like cytochrome P450 that metabolize the compound .

Biochemische Analyse

Biochemical Properties

The biochemical properties of N-Chloro Ethyl ThioTEPA are closely related to its parent compound, Thiotepa. Thiotepa and its derivatives, including this compound, are capable of forming cross-links with DNA molecules via two different mechanisms . In the first mechanism, the ring-opening reaction is initiated by protonating the aziridine, which then becomes the primary target of nucleophilic attack by the N7-Guanine . The second one is a direct nucleophilic ring opening of the aziridyl group .

Cellular Effects

The cellular effects of this compound are primarily due to its ability to alkylate DNA, causing irreparable DNA damage . This DNA damage stops tumor growth by crosslinking guanine nucleobases in DNA double-helix strands, directly attacking DNA . This makes the strands unable to uncoil and separate, which is necessary in DNA replication, thus the cells can no longer divide .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of unstable nitrogen-carbon groups that alkylate with DNA, causing irreparable DNA damage . They stop tumor growth by crosslinking guanine nucleobases in DNA double-helix strands, directly attacking DNA . This makes the strands unable to uncoil and separate, which is necessary in DNA replication, thus the cells can no longer divide .

Temporal Effects in Laboratory Settings

In laboratory settings, Thiotepa concentrations remained above 98% of the initial concentration for 14 days when stored at 2–8°C . When stored at 25°C, Thiotepa concentrations fell below 95% of the initial concentration after 3 days in 1 mg/mL solutions, 5 days in 2 mg/mL solutions, and 7 days in 3 mg/mL solutions .

Dosage Effects in Animal Models

For instance, a dose of 50 mg/m^2 of Thiotepa could be safely delivered within certain regimens .

Metabolic Pathways

Thiotepa is metabolized by cytochrome P450 3A4 (CYP3A4) and cytochrome P450 2B6 (CYP2B6) to triethylene phosphoramide (TEPA), which shows a comparable alkylating activity to the parent drug . It is likely that this compound follows a similar metabolic pathway.

Transport and Distribution

Thiotepa and its derivatives are known to have good CNS penetration, making them useful adjunctive chemotherapy for primary and secondary CNS lymphoma .

Biologische Aktivität

N-Chloro Ethyl ThioTEPA, a derivative of thioTEPA (N,N',N''-triethylenethiophosphoramide), is an alkylating agent primarily utilized in cancer chemotherapy. This article explores its biological activity, focusing on its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.

Overview of ThioTEPA and Its Metabolites

ThioTEPA is known for its rapid metabolism into several active metabolites, notably TEPA (triethylphosphoramide), monochloroTEPA, and thioTEPA-mercapturate. These metabolites exhibit significant alkylating properties, contributing to the drug's cytotoxic effects against cancer cells. The metabolic pathways involve cytochrome P450 enzymes, particularly CYP2B and CYP2C families, which facilitate the conversion of thioTEPA into its active forms .

ThioTEPA functions as a bifunctional alkylating agent, forming interstrand cross-links between DNA molecules. This mechanism is crucial for its anticancer efficacy, as it disrupts DNA replication and transcription, leading to cell death . The compound primarily targets the N7 position of guanine bases in DNA, resulting in the formation of DNA adducts that are associated with cytotoxicity and mutagenicity .

Key Mechanisms:

- Alkylation of DNA : Formation of adducts that hinder DNA replication.

- Interstrand Cross-Linking : Prevents separation of DNA strands during replication.

- Generation of Reactive Metabolites : Enhances the drug's cytotoxic potential.

Pharmacokinetics

The pharmacokinetics of thioTEPA reveal rapid clearance and variable distribution among patients. A study involving 40 patients receiving high-dose chemotherapy indicated a clearance rate of approximately 34 L/h for thioTEPA, with a volume of distribution averaging 47 L . The elimination half-lives differ significantly between thioTEPA (43–174 minutes) and TEPA (3–21 hours), emphasizing the sustained presence of TEPA in circulation after administration .

Table 1: Pharmacokinetic Parameters of ThioTEPA

| Parameter | Value |

|---|---|

| Clearance (CL) | 34 L/h |

| Volume of Distribution (Vd) | 47 L |

| Half-life (ThioTEPA) | 43–174 minutes |

| Half-life (TEPA) | 3–21 hours |

Clinical Efficacy

ThioTEPA has demonstrated effectiveness in treating various malignancies, including breast cancer, ovarian cancer, and leukemia. Notably, it has been used in high-dose regimens combined with other chemotherapeutic agents such as cyclophosphamide and carboplatin . Clinical trials have shown that thioTEPA can produce significant tumor responses with a manageable safety profile.

Case Studies:

- Breast Cancer : Patients treated with high-dose thioTEPA exhibited notable reductions in tumor size without severe nausea or vomiting typically associated with other chemotherapeutic agents .

- Leukemia : ThioTEPA has been effective in cases resistant to other treatments, particularly in acute myeloid leukemia and chronic myelogenous leukemia .

Toxicity and Side Effects

While thioTEPA is effective, it is also associated with myelosuppression and other toxicities. The formation of DNA adducts can lead to mutagenic effects, necessitating careful monitoring during treatment . Encephalopathy has been reported following high-dose therapies, indicating potential neurotoxic effects that require further investigation .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

N-Chloro Ethyl ThioTEPA has been utilized in both monotherapy and combination therapy settings:

- Monotherapy : It has shown effectiveness against solid tumors such as breast and ovarian cancers. Clinical trials have demonstrated meaningful responses in patients with these malignancies when treated with this compound alone .

- Combination Therapy : The compound is often administered alongside other chemotherapeutic agents to enhance treatment outcomes. For instance, it has been combined with high-dose regimens followed by autologous stem cell transplantation for relapsed or refractory cancers.

Intravesical Therapy

This compound is notably used intravesically for superficial bladder cancer. This method allows the drug to be delivered directly to the bladder, minimizing systemic exposure and side effects. Studies have indicated that intravesical administration can reduce tumor recurrence rates in patients with superficial bladder tumors .

Metabolic Pathways

Research into the metabolism of this compound reveals several metabolites formed during its breakdown:

- Key Metabolites : Studies have identified metabolites such as S-carboxymethylcysteine (SCMC) and thiodiglycolic acid (TDGA), which are produced through ring-opening and N-dechloroethylation reactions in vivo .

- Pharmacokinetics : Population pharmacokinetic models have been developed to understand the relationships between thioTEPA and its active metabolites, highlighting their elimination rates and bioavailability .

Case Study 1: Efficacy in Bladder Cancer

A clinical trial involving patients with superficial bladder tumors demonstrated that intravesical administration of this compound resulted in a significant reduction in tumor recurrence compared to control groups receiving no treatment. Patients reported minimal side effects, indicating a favorable safety profile for this route of administration .

Case Study 2: Combination Therapy Outcomes

In a study assessing high-dose this compound followed by autologous stem cell transplantation, researchers observed improved survival rates among patients with relapsed/refractory cancers. The combination therapy was well-tolerated, with manageable side effects compared to traditional regimens.

Eigenschaften

IUPAC Name |

N-[bis(aziridin-1-yl)phosphinothioyl]-2-chloroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClN3PS/c7-1-2-8-11(12,9-3-4-9)10-5-6-10/h1-6H2,(H,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMMENRDBJHRMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1P(=S)(NCCCl)N2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90877-51-3 | |

| Record name | P,P-Bis(aziridin-1-yl)-N-(2-chloroethyl)phosphinothioic amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090877513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P,P-BIS(AZIRIDIN-1-YL)-N-(2-CHLOROETHYL)PHOSPHINOTHIOIC AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6M55LBM5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.